Product packaging for Dimethylethynyl-silane(Cat. No.:)

Dimethylethynyl-silane

Cat. No.: B14762900
M. Wt: 83.18 g/mol
InChI Key: UVOAORJJEDXFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Silicon-Carbon Triple Bonds in Synthetic Chemistry and Material Science

The silicon-carbon triple bond, or silyne functionality, has been a subject of significant interest. While true silicon-carbon triple bonds are rare and have only been observed in specific, stabilized compounds, the ethynylsilane group (Si-C≡C) provides a stable and accessible platform to explore the chemistry of sp-hybridized carbon atoms adjacent to a silicon center. acs.org This arrangement imparts unique electronic and steric properties to the molecule. The bond strength of a carbon-carbon single bond is approximately 348 kJ/mol, whereas a silicon-silicon single bond is weaker at around 226 kJ/mol. vaia.com This difference in bond energy, along with silicon's ability to form hypervalent compounds, contributes to the distinct reactivity of organosilicon compounds compared to their carbon analogues. nih.govlibretexts.org The ability of carbon to form strong π bonds is central to the vastness of organic chemistry, and the introduction of a silicon atom to an ethynyl (B1212043) group modifies the reactivity and properties of this functional group, making it a valuable tool in synthetic chemistry and a building block for advanced materials. vaia.com

Overview of Ethynylsilane Chemistry in Contemporary Research Contexts

Ethynylsilanes are pivotal intermediates in modern organic synthesis and polymer science. Their utility stems from the dual reactivity of the silicon-carbon and carbon-carbon triple bonds. The silicon atom can be functionalized, and the ethynyl group can participate in a wide array of chemical transformations. These include, but are not limited to, hydrosilylation, cycloaddition reactions, and polymerization. researchgate.netnih.gov The ability to construct complex molecular architectures through these reactions has positioned ethynylsilanes as key components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials with tailored electronic and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Si B14762900 Dimethylethynyl-silane

Properties

InChI

InChI=1S/C4H7Si/c1-4-5(2)3/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOAORJJEDXFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50778161
Record name Ethynyl(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50778161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1777-04-4
Record name Ethynyl(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50778161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Pathways of Dimethylethynyl Silane

Catalytic Hydrosilylation Reactions Involving Ethynylsilanes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, providing a direct and atom-economical route to vinylsilanes. libretexts.org These products are valuable intermediates in organic synthesis and for the creation of organosilicon materials. libretexts.org

Regioselectivity and Stereoselectivity in Hydrosilylation Additions

Controlling the regioselectivity and stereoselectivity of the hydrosilylation of unsymmetrical internal alkynes, such as ethynylsilanes, is a significant challenge. libretexts.org The addition of the silyl (B83357) group can occur at either of the two carbons of the triple bond, leading to α or β-addition products. Furthermore, the addition can proceed with either syn or anti stereochemistry, resulting in the formation of (E) or (Z)-isomers, respectively.

Several factors influence the outcome of the reaction, including the choice of catalyst, the nature of the silane (B1218182), and the reaction conditions. rsc.orgnih.gov For instance, in the hydrosilylation of 1,3-enynes, an iron precatalyst with an iminopyridine-oxazoline (IPO) ligand promotes the syn-addition of the Si-H bond to the alkyne group, with the silyl group adding to the carbon proximal to the alkene. rsc.org In contrast, ruthenium catalysts like [Cp*Ru(MeCN)3]+ are well-known for promoting anti-addition in alkyne hydrosilylation. libretexts.org However, in the case of internal thioalkynes, this same ruthenium catalyst surprisingly leads to syn-addition selectivity. libretexts.orghawaii.edu This unusual outcome is attributed to the directing effect of the sulfenyl group. libretexts.orghawaii.edu

The development of heterobimetallic catalysts, such as those containing both rhodium and iridium sites on a carbon black support, allows for the engineering of regioselectivity by adjusting reaction conditions. nih.gov At milder temperatures, the rhodium sites are active and lead to α-selective products, while at higher temperatures, the iridium sites become active, favoring β-(Z) selectivity. nih.gov

Table 1: Regio- and Stereoselectivity in Hydrosilylation of Alkynes

Catalyst System Substrate Type Regioselectivity Stereoselectivity Reference
Iron-IPO complex 1,3-Enynes Silyl group at the carbon proximal to the alkene syn-addition rsc.org
[Cp*Ru(MeCN)3]+ Internal Thioalkynes α-addition syn-addition libretexts.orghawaii.edu
Rhodium on Carbon Black Terminal Alkynes α-selective - nih.gov
Iridium on Carbon Black Terminal Alkynes β-selective (Z)-selective nih.gov
Cobalt-NNN complexes 1,3-Diynes High High aklectures.com

Transition Metal-Catalyzed Hydrosilylation (e.g., Platinum Catalysts)

A wide array of transition metals catalyze the hydrosilylation of alkynes, with platinum-based catalysts being among the most extensively studied and industrially significant. youtube.comreadchemistry.comacs.orgnih.gov Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃]) are highly active but can exhibit low selectivity. acs.org The use of platinum complexes with bulky ligands can improve selectivity. acs.org

Platinum(II) di-ω-alkenyl complexes have been developed as "slow-release" precatalysts for heat-triggered hydrosilylation. readchemistry.com These systems show minimal activity at room temperature but become highly active upon heating, offering excellent selectivity for the anti-Markovnikov product. readchemistry.com This latent behavior is advantageous for applications like injection molding. readchemistry.com

While platinum catalysts are highly effective, their cost has driven research into catalysts based on more earth-abundant metals like iron, cobalt, and nickel. rsc.orgaklectures.comnih.gov Cobalt complexes with 2-(N,N-diethylaminomethyl)-5,6,7-trihydroquinolinyl-8-ylideneamine ligands have proven effective for the monohydrosilylation of 1,3-diynes. aklectures.com Iron catalysts, as mentioned earlier, also show great promise for regio- and stereoselective hydrosilylations under mild conditions. rsc.org

Mechanistic Investigations of Hydrosilylation Processes

The classical mechanism for platinum-catalyzed hydrosilylation, proposed by Chalk and Harrod, involves several key steps:

Oxidative addition of the hydrosilane to the platinum center. acs.org

Coordination of the alkyne to the platinum complex. acs.org

Migratory insertion of the coordinated alkyne into the Pt-H bond. acs.org

Reductive elimination of the vinylsilane product. acs.org

It is generally accepted that the final reductive elimination step is irreversible and rate-determining. acs.org However, modified mechanisms have been proposed to account for the observed regioselectivity with different substrates and catalysts. acs.org The formation of colloidal platinum(0) particles during the reaction is often associated with catalyst deactivation and an increase in side reactions. acs.org

Mechanistic studies using Density Functional Theory (DFT) have provided deeper insights into the factors controlling selectivity. libretexts.org For example, in the ruthenium-catalyzed hydrosilylation of thioalkynes, DFT calculations revealed that the hydrometalation step is rate- and regioselectivity-determining. libretexts.org The unexpected syn-selectivity was explained by the stabilization of the transition state through chelation with the sulfenyl group, directing the reaction through a novel mechanistic pathway. libretexts.orghawaii.edu

Radical-Mediated Transformations of Ethynylsilanes

Radical reactions offer an alternative pathway for the functionalization of ethynylsilanes, proceeding through different intermediates and often exhibiting complementary reactivity to catalytic methods.

Thiol-Ene Addition Reactions and Their Advantages

The thiol-ene reaction, or hydrothiolation, involves the addition of a thiol to an alkene or alkyne. capes.gov.br The radical-mediated version of this reaction is considered a "click" reaction due to its high efficiency, high yield, stereoselectivity, and rapid reaction rates. capes.gov.br The process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical. capes.gov.br This radical then adds to the alkyne in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the radical chain. capes.gov.br

The thiol-ene reaction presents several advantages, particularly in the context of modifying organosilicon compounds:

High Regioselectivity: The addition preferentially occurs at the terminal carbon atom of a terminal alkyne.

High Reaction Rate and Low Activation Energy: The reactions are often rapid and can be initiated under mild conditions. capes.gov.br

Functional Group Tolerance: The reaction is compatible with a wide variety of functional groups.

Reduced Oxygen Inhibition: Compared to other radical polymerizations, the thiol-ene reaction is less affected by atmospheric oxygen. capes.gov.br

Metal-Free: The absence of metal catalysts is beneficial for applications where metal contamination is a concern, such as in biomedical materials.

These features make the thiol-ene reaction a powerful tool for the synthesis of functionalized organosilicon monomers and polymers.

Carbon-Carbon Bond Formation via Silyl Radicals

Silyl radicals, typically generated by the reaction of a silicon hydride with a radical initiator, can participate in carbon-carbon bond-forming reactions. Radical chain reactions mediated by reagents like tributyltin hydride can be used to form C-C bonds by reacting a carbon-centered radical with an alkyne. libretexts.org These reactions are often kinetically controlled and can be highly effective for intramolecular cyclizations. libretexts.org

In the context of ethynylsilanes, the reaction of an ethynyl (B1212043) radical with a silane has been shown to lead to carbon-silicon bond formation. aklectures.com Crossed molecular beam experiments and computational studies have revealed that the reaction of the D1-ethynyl radical (C₂D) with silane (SiH₄) can proceed via an unconventional insertion of the ethynyl radical into the silicon-hydrogen bond to form D1-silylacetylene (SiH₃CCD). aklectures.com This process challenges the traditional understanding of radical insertion reactions. aklectures.com Another pathway involves a radical substitution mechanism where the ethynyl radical attacks the silicon atom, leading to the ejection of a hydrogen atom and the formation of the Si-C bond. aklectures.com

Intermolecular carbosilylation reactions involving silylated alkynes have also been developed. These reactions can be initiated by silylium (B1239981) ions and proceed through a series of electrophilic additions to form both a C(sp³)–C(sp) and a C(sp³)–Si bond in a single operation.

Functional Group Interconversions on Dimethylethynyl-silane Scaffolds

The presence of both the carbon-carbon triple bond and the silicon-hydrogen bond on the same molecule opens up numerous possibilities for functional group interconversions. These transformations allow for the selective modification of either the ethynyl group or the silicon center, providing access to a wide array of more complex organosilicon compounds.

Chemical Derivatization of the Ethynyl Moiety

The ethynyl group in this compound is a hub of reactivity, susceptible to a variety of transformations that are characteristic of terminal alkynes. These reactions include, but are not limited to, hydrosilylation, cycloaddition reactions, and various coupling reactions.

Hydrosilylation of the ethynyl group of an alkynylsilane with another silane molecule, such as a hydrosilane, can lead to the formation of vinylsilanes. This reaction is often catalyzed by transition metal complexes, with the regioselectivity of the addition being influenced by the choice of catalyst, silane, and alkyne. researchgate.netnih.govresearchgate.net For instance, the hydrosilylation of terminal alkynes can be catalyzed by N-heterocyclic carbene platinum(0) complexes, and by carefully selecting the catalyst and silane, the regioselectivity of the addition can be controlled. researchgate.net Ruthenium complexes have also been shown to mediate the hydrosilylation of alkynes, leading to the formation of β-(Z)-vinylsilanes with good regioselectivity and stereoselectivity. researchgate.net

The carbon-carbon triple bond of alkynylsilanes can also participate in cycloaddition reactions. For example, they can react with azides to form triazoles, a reaction that is often used in click chemistry.

Furthermore, the terminal alkyne can undergo various coupling reactions, such as the Sonogashira coupling, to form more complex acetylenic structures. These reactions typically involve the coupling of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

A summary of representative derivatization reactions of the ethynyl moiety is presented in the table below.

Reaction TypeReagents and ConditionsProduct Type
HydrosilylationHydrosilane, Metal Catalyst (e.g., Pt, Rh, Ru)Vinylsilane
[3+2] CycloadditionAzide, Catalyst (e.g., Cu(I))Triazole
Sonogashira CouplingAryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, BaseDisubstituted Alkyne

Alkylation and Arylation Reactions on Silicon Centers

The silicon-hydrogen (Si-H) bond in this compound provides a handle for the introduction of alkyl and aryl groups directly onto the silicon atom. This transformation is a key step in the synthesis of more complex organosilanes with tailored properties. The reactivity of the Si-H bond is distinct from that of a C-H bond due to the lower electronegativity and larger size of the silicon atom. gelest.com

The Si-H bond can undergo oxidative addition to transition metal centers, which is a fundamental step in many catalytic reactions involving hydrosilanes. encyclopedia.pubyoutube.com This activation of the Si-H bond allows for subsequent functionalization. For instance, the reaction of hydrosilanes with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of new silicon-carbon bonds. While the reactions of chlorosilanes with organometallic reagents are a common method for synthesizing tetraorganosilanes, the direct reaction with hydrosilanes offers an alternative pathway.

The table below summarizes the general approaches for the alkylation and arylation of hydrosilanes.

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic SubstitutionOrganolithium or Grignard ReagentAlkylated/Arylated Silane
Metal-Catalyzed CouplingAlkyl/Aryl Halide, Transition Metal CatalystAlkylated/Arylated Silane

Silylation and Desilylation Strategies in Complex Syntheses

The dimethylsilyl group, and silyl groups in general, can be employed as protecting groups for various functionalities in complex organic syntheses. libretexts.orgyoutube.com The ethynyl moiety of this compound can be attached to a molecule containing a hydroxyl group to form a dimethylethynyl-silyl ether. This transformation effectively protects the alcohol from undesired reactions.

The formation of silyl ethers can be achieved by reacting an alcohol with a silyl halide or another activated silyl species in the presence of a base. psu.eduorganic-chemistry.org In the context of this compound, its corresponding chlorosilane derivative, chlorodimethyl(ethynyl)silane, would be a suitable reagent for this purpose. Alternatively, base-catalyzed alcoholysis of di- and trialkynylsilanes can efficiently produce alkynyl silyl ethers. acs.org

The removal of the silyl protecting group, or desilylation, is a crucial step to liberate the original functional group. The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. Smaller silyl ethers can often be cleaved under acidic conditions, while bulkier ones typically require a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org A variety of reagents have been developed for the chemoselective deprotection of silyl ethers, allowing for the removal of one silyl group in the presence of others. psu.eduorganic-chemistry.org

The use of the dimethylethynyl-silyl group as a protecting group offers the advantage that the ethynyl functionality can be further elaborated before or after deprotection, adding to its synthetic utility.

StrategyReagents and ConditionsResult
Silylation (Protection)Alcohol, Dimethylethynyl-silylating agent (e.g., chlorosilane), BaseFormation of a dimethylethynyl-silyl ether
Desilylation (Deprotection)Acid or Fluoride source (e.g., TBAF)Cleavage of the silyl ether to regenerate the alcohol

Isomerization Reactions of Alkynylsilanes

Isomerization reactions involve the rearrangement of the atoms within a molecule to form a constitutional isomer. wikipedia.org In the context of alkynylsilanes, this can include the migration of the triple bond or skeletal rearrangements of the carbon or silicon framework.

Base-catalyzed isomerization is a common method for interconverting terminal and internal alkynes. researchgate.netyoutube.comyoutube.comnih.gov The treatment of a terminal alkyne with a strong base can lead to the formation of an equilibrium mixture of isomers, with the thermodynamically more stable internal alkyne often being the major product. Conversely, under specific conditions, an internal alkyne can be isomerized to a terminal alkyne. The isomerization of propargylamines to 1-azadienes can be promoted by a base. nih.gov

Metal catalysts can also promote the isomerization of alkynes. youtube.com These reactions often proceed through different mechanisms than base-catalyzed isomerizations and can offer different selectivity. For example, the strategic use of alkene isomerization has been shown to enable nih.govnih.gov-sigmatropic rearrangements of allylic vinyl acetals. nih.gov While specific studies on the isomerization of this compound are not extensively documented, the general principles of alkyne isomerization are applicable.

Rearrangements involving the silicon atom are also known. For instance, a two-step protocol for the rearrangement of primary allylic silanols has been reported. nih.gov Additionally, a metal-catalyzed rearrangement of homoallylic ethers in the presence of a di-tert-butylsilylene source leads to silylmethyl allylic silanes. nih.gov A reversible isomerization between a silacyclopropyl cation and a cyclic (alkyl)(amino)silylene has also been observed. d-nb.info These examples highlight the potential for skeletal rearrangements in organosilicon compounds.

Polymerization Chemistry of Dimethylethynyl Silane: Monomer to Advanced Poly Silylenevinylene Architectures

Linear Poly(silylenevinylene) Formation from Dimethylethynyl-silane Monomer

The synthesis of linear poly(silylenevinylene)s from monomers such as this compound typically proceeds through a catalyzed polymerization process. One of the primary methods employed is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, in this case, the ethynyl (B1212043) group's triple bond. For a linear polymer to form from a single monomer like this compound, a co-monomer containing a reactive Si-H group would be required in a precise stoichiometric ratio to facilitate a step-growth polymerization mechanism.

Alternatively, polymerization of diethynyl monomers, such as 1,4-diethynylbenzene, has been studied extensively and can produce linear polymers. nih.gov In these reactions, specific catalysts, often based on rhodium complexes like [Rh(nbd)acac], are used to control the polymerization of the two reactive ethynyl groups. nih.gov While this compound itself is a mono-ethynyl silane (B1218182), its polymerization into a linear structure would necessitate a reaction pathway that selectively links the monomers head-to-tail. The resulting polymer, poly(this compound), would feature a backbone of repeating silylenevinylene units, where the silicon atom is substituted with two methyl groups. The properties of the final polymer, including its molecular weight and polydispersity, are highly dependent on the choice of catalyst, solvent, and reaction temperature.

Hyperbranched Poly(silylenevinylene) Synthesis and Structural Control

Hyperbranched polymers represent a distinct class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture. The synthesis of hyperbranched poly(silylenevinylene) from an AB₂-type monomer, such as methyldiethynylsilane, is a common and effective method. acs.org In this context, the 'A' group is the Si-H moiety, and the 'B' groups are the two terminal ethynyl moieties. The polymerization proceeds via a hydrosilylation reaction, where the single Si-H group on one monomer can react with one of the two ethynyl groups on another monomer. acs.org This process, when repeated, naturally leads to a highly branched structure because each monomer unit that is added introduces one reacted ethynyl group and one unreacted, pendant ethynyl group, which remains available for further branching or post-polymerization modification. acs.org

The control over the final polymer's structure, including its degree of branching and molecular weight, is achieved by manipulating the reaction conditions. Because of the non-stoichiometric ratio of the reactive 'A' and 'B' groups inherent to the monomer, the resulting hyperbranched polymer will always have an abundance of terminal 'B' (ethynyl) groups. acs.org This imparts specific chemical reactivity to the polymer, allowing for further functionalization or cross-linking.

Role of Ethynyl Functionalization in Hyperbranched Polymerization

The ethynyl (–C≡CH) groups are fundamental to the synthesis and properties of hyperbranched poly(silylenevinylene)s derived from monomers like methyldiethynylsilane. acs.org These terminal triple bonds serve as the primary reactive sites (the 'B' groups in an AB₂ monomer) for the hydrosilylation polymerization that forms the polymer backbone. acs.org

Key roles of the ethynyl functionalization include:

Polymer Chain Growth: The addition of the Si-H bond across the C≡C triple bond is the fundamental chain-building reaction. The presence of two ethynyl groups for every one Si-H group in an AB₂ monomer is what drives the formation of the branched architecture. acs.org

Pendant Reactive Groups: After polymerization, a significant number of unreacted terminal ethynyl groups remain on the periphery of the hyperbranched polymer. acs.org These groups provide sites for subsequent chemical modifications, allowing the polymer to be functionalized for specific applications.

Cross-linking: The pendant ethynyl groups are reactive and can undergo further reactions upon heating or irradiation. acs.org This allows the initially soluble and processable hyperbranched polymer to be cross-linked into an insoluble, thermally stable network without the need for additional catalysts or the formation of byproducts. acs.org

Ligand Properties: Ethynyl groups are recognized as both σ- and π-donor ligands, which opens the possibility of coordinating transition metals to the polymer, creating new polymer-supported complexes. acs.org

Regiospecificity of Hydrosilylation Additions in Polymer Chain Growth

The regioselectivity of the hydrosilylation reaction—the addition of the Si-H bond across the C≡C triple bond—is a critical factor that dictates the precise structure of the resulting poly(silylenevinylene) chain. The addition can occur in two primary ways:

α-addition: The silicon atom attaches to the internal carbon of the double bond, and the hydrogen atom attaches to the terminal carbon.

β-addition (anti-Markovnikov): The silicon atom attaches to the terminal carbon of the double bond, and the hydrogen atom attaches to the internal carbon. This is the more common outcome in catalyzed hydrosilylation reactions. nih.gov

Mechanistic Aspects of Silane Polymerization Kinetics

The kinetics of organosilane polymerization are governed by a complex interplay of reaction mechanisms, primarily hydrolysis and condensation, and are heavily influenced by external factors. spast.orgingentaconnect.com Understanding these kinetics is crucial for controlling the structure and properties of the final polymeric material. The rate of polymerization is not only dependent on the structure of the silane monomer itself but also on a variety of primary and secondary factors in the reaction environment. spast.org

Primary factors controlling kinetics include the water-to-silane ratio, the pH of the medium, and the nature of the organofunctional groups on the silane. spast.org Secondary factors include temperature, the type of solvent used, the leaving group on the silicon atom (e.g., alkoxy group), and the concentration of the silane monomer. spast.org

Hydrolysis and Condensation Mechanisms in Organosilane Polymerization

The polymerization of many organosilanes, particularly those with hydrolyzable groups like alkoxy groups, proceeds through a two-step mechanism: hydrolysis followed by condensation. spast.orgnih.gov

Hydrolysis: In the first step, the hydrolyzable alkoxy groups (e.g., –OCH₃ or –OC₂H₅) on the silane monomer react with water. This reaction is a nucleophilic substitution (SN₂) where a water molecule attacks the silicon atom, leading to the displacement of an alcohol molecule (e.g., methanol or ethanol) and the formation of a silanol group (Si–OH). nih.gov This initial step can be catalyzed by either acids or bases. ingentaconnect.com The rate of hydrolysis is influenced by the size of the alkoxy group; for instance, methoxy groups hydrolyze faster than ethoxy groups. mdpi.com

Condensation: The newly formed, reactive silanol groups then undergo condensation. This can occur in two ways: either two silanol groups react to form a siloxane bond (Si–O–Si) and a molecule of water, or a silanol group reacts with a remaining alkoxy group on another silane to form a siloxane bond and an alcohol molecule. nih.govresearchgate.net This step-wise condensation process builds the polymer backbone, linking the monomer units together through stable siloxane bridges. nih.gov

Step 1 (Hydrolysis): R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

Step 2 (Condensation): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This process continues, leading to the formation of a cross-linked polymer network or, under controlled conditions, linear or branched polymers.

Influence of Catalysts and Reaction Medium on Polymerization Rates

The rates of both the hydrolysis and condensation steps are highly sensitive to the catalyst and the reaction medium. ingentaconnect.commdpi.com These factors can be adjusted to control the speed of polymerization and the structure of the resulting polymer.

Catalysts:

Acid/Base Catalysis: The rate of silane hydrolysis is significantly affected by pH. It is slowest at a neutral pH of around 7 and increases under both acidic and alkaline conditions. mdpi.com In acid-catalyzed hydrolysis, the alkoxy group is protonated, making it a better leaving group. nih.gov In base-catalyzed hydrolysis, the hydroxide anion directly attacks the silicon atom. ingentaconnect.com

Metal Catalysts: For hydrosilylation polymerization, transition metal complexes are essential. Platinum compounds like Karstedt's catalyst are highly effective. scirp.org Other metals, including rhodium, iron, cobalt, and nickel, have also been developed as lower-cost alternatives. nih.govresearchgate.net These catalysts work by activating the Si-H bond and facilitating its addition to the unsaturated group. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are effective catalysts for the condensation reaction of silanols. researchgate.net

Reaction Medium:

Solvent: The choice of solvent affects the solubility of the reactants and the rate of reaction. For hydrolysis, the presence of water is necessary, and co-solvents like alcohols are often used. mdpi.com The hydrophilicity of the solvent can impact the hydrolysis rate. mdpi.com

Temperature: As with most chemical reactions, the rate of silane polymerization increases with temperature, following the Arrhenius law. mdpi.com

Concentration: The concentration of the silane monomer and any co-reactants directly influences the reaction kinetics, as described by the reaction's rate law. ingentaconnect.com

The table below summarizes the influence of various factors on organosilane polymerization rates.

FactorEffect on Polymerization RateMechanism of InfluenceCitation
pH Minimum rate at neutral pH (~7); faster in acidic or basic conditions.Catalyzes the hydrolysis of alkoxy groups. mdpi.com
Catalyst (e.g., Platinum) Significantly increases the rate of hydrosilylation.Lowers the activation energy for the Si-H addition to an unsaturated bond. mdpi.comscirp.org
Catalyst (e.g., DBTDL) Accelerates the condensation of silanols to form siloxane bonds.Facilitates the formation of Si-O-Si linkages. researchgate.net
Temperature Rate increases with increasing temperature.Provides more kinetic energy for molecules to overcome the activation energy barrier. mdpi.com
Solvent Rate depends on solvent polarity and hydrophilicity.Affects solubility of reactants and can participate in the reaction mechanism (e.g., hydrolysis). mdpi.com
Leaving Group Smaller alkoxy groups (e.g., methoxy) lead to faster hydrolysis than larger groups.Steric and electronic effects influence the ease of displacement from the silicon atom. mdpi.com

Silicon-Silicon Bond Formation in Polymerization Processes

The direct formation of silicon-silicon (Si-Si) bonds during the polymerization of this compound is not the primary pathway for creating the main polymer chain, which typically consists of alternating silicon and vinylene units (-Si-C≡C-). However, Si-Si bond formation can occur as a side reaction or be intentionally promoted through specific polymerization techniques, leading to more complex and branched polymer architectures.

One of the principal methods for forming Si-Si bonds is the Wurtz-type reductive coupling of dichlorosilanes with alkali metals. While this method is predominantly used for the synthesis of polysilanes (polymers with a Si-Si backbone), it can be adapted for monomers containing both Si-Cl and ethynyl functionalities. In the context of this compound chemistry, a precursor such as dichlorodimethylsilane (B41323) could be copolymerized with a di-Grignard reagent derived from acetylene (B1199291), or a Wurtz-type coupling could be performed on a dihalodimethylsilane monomer. The reductive coupling process typically involves the reaction of a dichlorosilane with a dispersion of an alkali metal, such as sodium, in a high-boiling inert solvent like toluene.

The mechanism of Wurtz-type coupling is complex and thought to involve the formation of silyl (B83357) anions or silyl radicals as reactive intermediates. These intermediates can then react with other monomer units to form Si-Si bonds. The reaction conditions, including temperature, solvent, and the nature of the alkali metal, significantly influence the yield, molecular weight, and polydispersity of the resulting polymer. For instance, carrying out the reaction at lower temperatures in a solvent like tetrahydrofuran (B95107) (THF) can lead to higher yields and narrower molecular weight distributions compared to reactions in refluxing toluene. This is attributed to the better stabilization of the anionic chain carriers by THF.

Another potential route for Si-Si bond formation is through the dehydrogenative coupling of hydrosilanes, catalyzed by transition metals. While the primary reaction for a monomer like this compound would be hydrosilylation across the triple bond, side reactions involving the dehydrogenative coupling of Si-H bonds could lead to Si-Si linkages, especially if di- or trihydrosilanes are used as comonomers.

The table below summarizes typical conditions and outcomes for Wurtz-type reductive coupling of dichlorosilanes, which provides a conceptual framework for potential Si-Si bond formation in systems involving this compound precursors.

MonomerAlkali MetalSolventTemperature (°C)Yield (%)Molecular Weight (Mn)Polydispersity Index (PDI)
DialkyldichlorosilaneNaToluene>100Low-HighBimodal>2
DiaryldichlorosilaneNaToluene>100ModerateBimodal>2
DialkyldichlorosilaneNaTHFAmbientHighMonomodal<1.5
DichloromethylphenylsilaneKTHFAmbientHighMonomodal~1.3

This table presents generalized data for Wurtz-type coupling of dichlorosilanes to illustrate the impact of reaction conditions on polymer properties.

Copolymerization Strategies Involving this compound Analogues

Copolymerization represents a versatile strategy to tailor the properties of poly(silylenevinylene)s. By incorporating different monomer units along with this compound, it is possible to modify the polymer's thermal stability, processability, and optoelectronic characteristics.

A common approach is the copolymerization of this compound with other organosilicon monomers . For instance, copolymers of ethynyldimethylsilane and dimethylsiloxane have been synthesized via condensation polymerization of ethynyldimethylsilane with 1,3-dichlorotetramethyldisiloxane. dtic.mil This introduces flexible siloxane linkages into the rigid poly(silylenevinylene) backbone, which can improve solubility and lower the glass transition temperature.

Another important strategy is the copolymerization with organic diacetylenes , such as diethynylbenzenes. This can be achieved through various transition metal-catalyzed polymerization methods. For example, block copolymers of poly(silylene diethynylbenzene) and poly(silylene dipropargyl aryl ether) have been successfully synthesized via Grignard reactions. mdpi.com These copolymers exhibit good processability and mechanical properties. The incorporation of aromatic units can enhance the thermal stability and influence the photoluminescent properties of the resulting polymer.

The choice of catalyst is crucial in these copolymerization reactions. Ziegler-Natta catalysts, which are widely used in olefin polymerization, have also been explored for the polymerization of acetylenic monomers. These catalysts, typically comprising a transition metal halide (like TiCl4) and an organoaluminum cocatalyst, can promote the polymerization of the ethynyl groups. epo.orgmdpi.comnih.gov The properties of the resulting copolymer, such as molecular weight and stereoregularity, can be influenced by the specific catalyst system and the presence of external donors like silanes. mdpi.com

The table below presents data on the copolymerization of silylene diethynylbenzene with a dipropargyl aryl ether, showcasing the properties of the resulting block copolymers.

CopolymerMonomer AMonomer BPolymerization MethodProcessing Window (°C)Flexural Strength (MPa)Td5 in N2 (°C)
ABA-APoly(silylene diethynylbenzene)Poly(silylene dipropargyloxy diphenyl propane)Grignard Reaction>5840.2>560
ABA-OPoly(silylene diethynylbenzene)Poly(silylene dipropargyloxy diphenyl ether)Grignard Reaction>58->560

Data adapted from a study on block copolymers of poly(silylene diethynylbenzene) and poly(silylene dipropargyl aryl ether). mdpi.com

Furthermore, anionic polymerization offers another powerful tool for creating well-defined block copolymers. researchgate.netwikipedia.org By carefully controlling the initiation and termination steps, it is possible to synthesize block copolymers with precise molecular weights and narrow molecular weight distributions. This method is particularly suitable for monomers that can stabilize an anionic charge, such as those containing phenyl or other electron-withdrawing groups. libretexts.org

Theoretical and Computational Investigations of Dimethylethynyl Silane Systems

Quantum Chemical Calculation Methodologies for Organosilicon Compounds

The selection of an appropriate theoretical method is crucial for obtaining accurate and reliable results in the computational study of organosilicon systems. The chemical properties and reactivity of these molecules are fundamentally dependent on their electronic structure and energy characteristics. webofjournals.com

Ab Initio and Density Functional Theory (DFT) are two of the most prominent classes of methods in quantum chemical calculations. aps.orgrsc.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They encompass a range of techniques, from the foundational Hartree-Fock (HF) method to more complex post-HF methods that account for electron correlation.

Density Functional Theory (DFT) has become a mainstay for computational studies of medium to large molecular systems due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory, often leading to improved accuracy for a wide range of chemical systems, including organosilicon compounds. ajchem-a.com These first-principle modeling approaches are revolutionary because the electronic structure of a substance is intrinsically linked to its surface reactivity. mdpi.com

For a more precise accounting of electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. The MP2 method provides a significant improvement over the Hartree-Fock approximation by capturing a substantial portion of the electron correlation energy, which is vital for accurately describing molecular geometries and interaction energies.

This method is frequently paired with a high-level basis set, such as the Pople-style 6-311G(d,p). This basis set is characterized as a triple-zeta split-valence basis set, meaning it uses three sets of functions to describe the valence electrons, providing greater flexibility. Furthermore, it includes polarization functions on both heavy (non-hydrogen) atoms (d) and hydrogen atoms (p). gaussian.com These functions allow for the description of non-uniform distortions of electron clouds, which is essential for accurately modeling chemical bonds and non-covalent interactions in molecules like dimethylethynylsilane. Calculations at the MP2/6-311G(d,p) level of theory are well-suited for obtaining reliable structural parameters (bond lengths, bond angles) and electronic properties (dipole moments, charge distributions).

Table 1: Components of the 6-311G(d,p) Basis Set

Component Description Purpose
6-311G Triple-Zeta Split-Valence
6 Core Orbitals Represented by a single contracted Gaussian function composed of 6 primitive Gaussians.
3 Inner Valence Orbitals Represented by a contracted function of 3 primitive Gaussians.
1 Middle Valence Orbitals Represented by a single primitive Gaussian function.
1 Outer Valence Orbitals Represented by a single primitive Gaussian function, allowing for greater flexibility in describing electron distribution.
(d,p) Polarization Functions
d d-type functions Added to heavy (non-hydrogen) atoms to describe the polarization or distortion of p-orbitals.
p p-type functions Added to hydrogen atoms to allow for the polarization of their s-orbitals.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions. rsc.org By constructing a potential energy surface (PES), chemists can identify the most energetically favorable routes from reactants to products, providing a detailed, step-by-step understanding of the reaction mechanism. smu.edu

A chemical reaction often begins with the formation of an initial, non-covalently bound complex between reactants. pku.edu.cn Computational methods can locate the geometry and stabilization energy of such complexes. Following complex formation, the system proceeds along the reaction coordinate towards the transition state (TS). The transition state represents the highest energy point along the minimum energy path between reactants and products and is characterized by a single imaginary vibrational frequency. rsc.org

The activation energy of a reaction, a critical factor determining its rate, is the energy difference between the initial reactant complex and the transition state. nih.gov Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. For dimethylethynylsilane, this would involve modeling its interaction with a reactant and calculating the energy barrier for processes such as addition to the alkyne or substitution at the silicon center.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wuxiapptec.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. irjweb.com

HOMO : The HOMO is the outermost orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. irjweb.com For dimethylethynylsilane, the region of highest HOMO density would indicate the most likely site for electrophilic attack.

LUMO : The LUMO is the innermost orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. irjweb.com The location of the LUMO would indicate the site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. ajchem-a.comirjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and lower kinetic stability. irjweb.com By analyzing the energies and spatial distributions of the HOMO and LUMO of dimethylethynylsilane, predictions can be made about its reactivity in various chemical transformations. pku.edu.cnresearchgate.net

Table 2: Relationship between HOMO-LUMO Gap and Chemical Properties

HOMO-LUMO Energy Gap Implied Stability Implied Reactivity Molecular Hardness
Large High Kinetic Stability Low Chemical Reactivity Hard Molecule
Small Low Kinetic Stability High Chemical Reactivity Soft Molecule

The ethynyl (B1212043) group in dimethylethynylsilane makes it a potential monomer for polymerization reactions. Computational chemistry can provide significant insights into the viability and mechanisms of such processes. mdpi.com Theoretical studies can be used to model the key steps of polymerization:

Initiation: Calculating the energetics of initiator interaction with the monomer to form the first active species.

Propagation: Modeling the stepwise addition of monomer units to the growing polymer chain. By calculating the activation energy for each addition, the rate and feasibility of chain growth can be assessed.

Termination: Investigating potential pathways that lead to the cessation of polymer growth.

By comparing the energetics of different potential pathways, computational models can predict the most likely polymerization mechanism (e.g., radical, cationic, or anionic) and the resulting polymer structure. For instance, DFT and time-dependent DFT (TD-DFT) can be used to investigate photoinitiated polymerization, exploring the excited states of initiator-monomer complexes and identifying the lowest energy pathways for the reaction to proceed. mdpi.com

Analysis of Molecular Structure and Conformation using Computational Chemistry

Computational chemistry provides a powerful lens for the theoretical examination of molecular structures, offering insights that complement and often guide experimental studies. For dimethylethynyl-silane, computational methods are essential for predicting its geometry, understanding the interplay of electronic and steric effects, and exploring its conformational landscape. However, a comprehensive search of available scientific literature reveals a notable scarcity of specific computational studies focused solely on this compound.

General Principles and Expected Findings

Computational analyses of similar ethynylsilanes generally focus on several key aspects of their molecular structure and conformation:

Molecular Geometry: These calculations determine the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For this compound, it is expected that the silicon atom would exhibit a tetrahedral geometry with the two methyl groups and the ethynyl group attached. The Si-C bonds to the methyl groups would be longer than a typical C-C single bond, and the Si-C bond to the ethynyl group would also have a characteristic length influenced by the sp-hybridized carbon.

Conformational Analysis: This involves studying the rotation of molecular fragments around single bonds to identify stable conformers and the energy barriers between them. In the case of this compound, the primary conformational flexibility would arise from the rotation of the two methyl groups around their respective Si-C bonds. It is anticipated that the staggered conformations of the methyl hydrogens with respect to the other substituents on the silicon atom would be energetically favored over eclipsed conformations.

Anticipated Data from Computational Studies

Although specific data for this compound is not available, a hypothetical data table based on expected values from related compounds would likely include the following parameters:

Table 1: Hypothetical Calculated Geometric Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
Si-C(methyl) ~1.87
Si-C(ethynyl) ~1.84
C≡C ~1.21
C-H(methyl) ~1.09
C-H(ethynyl) ~1.06
**Bond Angles (°) **
C(methyl)-Si-C(methyl) ~109.5
C(methyl)-Si-C(ethynyl) ~109.5
Si-C-C ~180

Research Findings from Analogous Systems

Studies on silylacetylene and other alkyl-substituted silanes provide valuable context. For instance, research on the gas-phase preparation and reaction dynamics of silylacetylene highlights the stability and reactivity of the Si-C bond in such systems. nih.govnih.govresearchgate.net Furthermore, conformational analyses of various silacyclohexanes and other organosilicon compounds have demonstrated the significant influence of the silicon atom on molecular geometry and conformational preferences compared to their carbon analogues. nih.govmdpi.com These studies consistently show that the longer Si-C bonds and different electronic nature of silicon lead to unique structural features.

Advanced Spectroscopic Techniques for Characterization of Dimethylethynyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of dimethylethynylsilane, offering precise insights into the hydrogen and silicon environments within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The spectrum for dimethylethynylsilane is expected to show two distinct signals corresponding to the two different types of protons: those on the methyl groups and the acetylenic proton.

Table 1: Typical ¹H NMR Data for Dimethylethynyl-silane

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Si-(CH₃)₂ ~0.2 Singlet 6H
≡C-H ~2.4 Singlet 1H

While ¹H NMR elucidates the proton framework, 29Si NMR spectroscopy is specifically used to probe the environment of the silicon atom. huji.ac.il The 29Si nucleus has a spin of 1/2, making it suitable for NMR studies, although its low natural abundance (4.7%) and lower magnetogyric ratio result in lower sensitivity compared to ¹H NMR. pascal-man.comnih.gov

The chemical shift of the 29Si nucleus is highly sensitive to the nature of the substituents attached to it. unige.ch For dimethylethynylsilane, the silicon atom is bonded to two methyl groups and one ethynyl (B1212043) group. The chemical shift will fall into a specific range characteristic of tetracoordinated silicon with this substitution pattern. pascal-man.com The replacement of an alkyl group with an ethynyl group generally causes a downfield shift in the 29Si spectrum. The spectrum is typically recorded with proton decoupling to produce a single sharp signal, simplifying interpretation. huji.ac.il

Table 2: Typical ²⁹Si NMR Data for this compound

Silicon Environment Approximate Chemical Shift (δ, ppm)
(CH₃)₂Si(C≡CH) -20 to -40

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. dummies.comnih.gov The IR spectrum of dimethylethynylsilane displays characteristic absorption bands that confirm its structure.

Key diagnostic absorptions include:

≡C-H Stretch: A sharp, strong band typically appears around 3330-3270 cm⁻¹, which is characteristic of the stretching vibration of the hydrogen atom attached to a triply bonded carbon (a terminal alkyne). orgchemboulder.comlibretexts.orgucalgary.ca

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium, sharp absorption in the range of 2260-2100 cm⁻¹. orgchemboulder.comxula.edu Its intensity is generally weaker in internal alkynes due to symmetry but is clearly observable in terminal alkynes like dimethylethynylsilane. ucalgary.ca

C-H Stretch (Methyl): The C-H stretching vibrations of the methyl groups are observed in the 3000-2850 cm⁻¹ region, which is typical for sp³ hybridized C-H bonds. libretexts.org

Si-C Vibrations: The vibrations associated with the silicon-carbon bonds also produce characteristic signals, typically in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Acetylenic C-H Stretch ~3310 Strong, Sharp
Alkyne C≡C Stretch ~2150 Medium, Sharp
Methyl C-H Stretch 2960-2850 Strong
Methyl C-H Bend 1470-1350 Medium
Si-CH₃ Rock ~800 Strong

X-ray Analysis for Solid-State Structure Determination

X-ray analysis, specifically single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

This compound itself is a volatile liquid or gas at room temperature, making single-crystal X-ray diffraction analysis on the parent compound impractical under standard conditions. However, this technique is invaluable for characterizing solid, crystalline derivatives of this compound. By analyzing such derivatives, researchers can gain detailed insights into how the dimethylethynyl-silyl group influences crystal packing and molecular conformation.

Other Spectroscopic Methods in Organosilicon Analysis (e.g., Mass Spectrometry)

Mass spectrometry (MS) is another crucial analytical technique used in the study of organosilicon compounds. chemicalbook.com It provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. libretexts.orgyoutube.com

In the mass spectrum of dimethylethynylsilane, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of organosilicon compounds often follows characteristic pathways. acs.orgacs.org A very common fragmentation is the loss of a methyl group (CH₃), which would result in a prominent peak at M-15. nist.gov This [M-CH₃]⁺ ion is often the base peak in the spectrum of methylsilanes due to the relative stability of the resulting silicon-centered cation. nih.gov Further fragmentation can provide additional structural clues. nih.govnih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

Ion m/z (mass-to-charge ratio) Identity
[C₄H₈Si]⁺ 84 Molecular Ion (M⁺)
[C₃H₅Si]⁺ 69 [M - CH₃]⁺
[CH₃Si]⁺ 43 [SiCH₃]⁺

Applications of Dimethylethynyl Silane in Advanced Materials Chemistry

Role as Monomers in the Synthesis of Functional Polymers (e.g., Poly(silylenevinylene))

Dimethylethynyl-silane serves as a crucial monomer in the synthesis of functional polymers, most notably poly(silylenevinylene)s. These polymers are of significant interest due to their unique electronic and optical properties, which make them suitable for applications in areas such as semiconductors, light-emitting diodes (LEDs), and ceramic precursors. The polymerization of this compound and its derivatives can be achieved through various methods, including transition metal-catalyzed reactions, to yield high molecular weight polymers with alternating silicon and vinyl units in the backbone. The presence of the dimethylsilyl group imparts desirable properties to the resulting polymer, such as increased solubility, thermal stability, and processability.

The specific properties of the resulting poly(silylenevinylene) can be tailored by copolymerizing this compound with other functionalized monomers. This approach allows for the introduction of various side groups, which can further modify the polymer's electronic, optical, and physical characteristics. Research in this area continues to focus on developing new catalytic systems and polymerization techniques to control the molecular weight, polydispersity, and microstructure of these valuable polymers.

Interfacial Adhesion Promotion in Hybrid Material Systems

The ethynyl (B1212043) group in this compound is highly reactive and can participate in various chemical reactions, making it an effective interfacial adhesion promoter in hybrid material systems. nih.govgoogle.comdtic.milnih.gov In composites and coatings, good adhesion between the organic polymer matrix and the inorganic filler or substrate is crucial for achieving desired mechanical and physical properties. nih.govgoogle.comdtic.milnih.gov this compound can be used to functionalize the surface of inorganic materials, such as silica (B1680970) or glass fibers.

Contribution to the Development of Silicones and Organosilicon Polymers

This compound is a valuable precursor in the synthesis of a wide range of silicones and organosilicon polymers. dtic.mil The ethynyl group can be readily transformed into other functional groups through various chemical reactions, such as hydrosilylation, which allows for the introduction of diverse functionalities into the polymer structure. This versatility enables the creation of tailor-made organosilicon polymers with specific properties for a variety of applications.

For example, the reaction of this compound with hydrosilanes can lead to the formation of vinylsilanes, which are important monomers for the production of silicone rubbers and resins. Furthermore, the ethynyl group can be utilized in click chemistry reactions, providing an efficient and highly selective method for modifying the structure and properties of organosilicon polymers. The incorporation of this compound into the polymer backbone or as a side chain can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

Development of Novel Organosilicon Reagents for Organic Synthesis

Beyond its applications in materials science, this compound also serves as a precursor for the development of novel organosilicon reagents for organic synthesis. The combination of the reactive ethynyl group and the silicon atom allows for a wide range of chemical transformations. These reagents can be employed in various synthetic methodologies, including cross-coupling reactions, silylation of organic molecules, and the introduction of the ethynyl group into complex organic structures.

The development of new organosilicon reagents derived from this compound is an active area of research. These efforts are focused on creating more efficient, selective, and environmentally friendly synthetic tools for the construction of complex organic molecules with applications in pharmaceuticals, agrochemicals, and other areas of chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.